Ro 22-5112

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

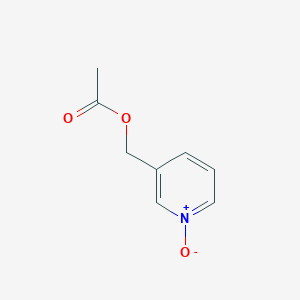

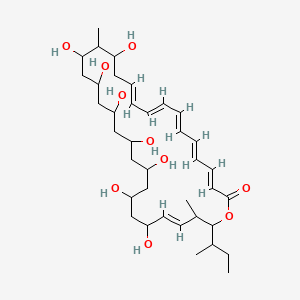

Ro 22-5112 is a retinoid used for QSAR analysis of retinoids as carcinogenic inhibitors . It is also known by its synonyms 5,6-Dihydroxy-5,6-dihydroretinoic acid and Retinoic acid, 5,6-dihydro-5,6-dihydroxy .

Molecular Structure Analysis

The molecular formula of Ro 22-5112 is C20H30O4 . Its IUPAC name is (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .Physical And Chemical Properties Analysis

Ro 22-5112 is an off-white to pale yellow solid . It is soluble in acetone and chloroform . It has a molecular weight of 334.45 , a boiling point of 476.7±45.0°C at 760 mmHg , and a melting point of >104°C (dec.) . Its density is 1.119±0.1 g/cm3 .科学的研究の応用

Carcinogenic Inhibitors Research

Ro 22-5112 is a retinoid used for QSAR (Quantitative Structure-Activity Relationship) analysis of retinoids as carcinogenic inhibitors . This means it’s used in research to understand how the structure of retinoids can influence their ability to inhibit carcinogens.

Drug Discovery

Ro 22-5112 has immense potential in scientific research, particularly in drug discovery. Its unique properties make it suitable for a range of applications, including the development of new drugs.

Material Synthesis

In addition to drug discovery, Ro 22-5112 is also used in material synthesis. Its unique chemical structure can be leveraged to create new materials with desired properties.

作用機序

Target of Action

Ro 22-5112 is a retinoid . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They are important in vision and cell division.

Mode of Action

As a retinoid, it may interact with retinoic acid receptors, which then modulate gene expression and influence cellular processes such as cell growth and differentiation .

Biochemical Pathways

Given its classification as a retinoid, it may be involved in the retinoid signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in acetone and slightly soluble in chloroform , which may influence its bioavailability and distribution in the body.

Result of Action

Ro 22-5112 is used for Quantitative Structure-Activity Relationship (QSAR) analysis of retinoids as carcinogenic inhibitors

Action Environment

It is recommended to be stored at -20°c under an inert atmosphere , suggesting that temperature and atmospheric conditions may affect its stability.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ro 22-5112 involves the condensation of two key starting materials, 2-amino-5-chlorobenzophenone and 2,3-dihydro-1H-inden-2-amine, followed by a series of reactions to form the final compound.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2,3-dihydro-1H-inden-2-amine" ], "Reaction": [ "Step 1: 2-amino-5-chlorobenzophenone is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 2,3-dihydro-1H-inden-2-amine is reacted with paraformaldehyde and acetic acid to form the corresponding imine.", "Step 3: The sodium salt of 2-amino-5-chlorobenzophenone is added to the imine solution and the mixture is heated to reflux for several hours.", "Step 4: The resulting mixture is cooled and acidified with hydrochloric acid to form the crude product.", "Step 5: The crude product is purified by column chromatography to yield the final compound, Ro 22-5112." ] } | |

CAS番号 |

73341-58-9 |

製品名 |

Ro 22-5112 |

分子式 |

C₂₀H₃₀O₄ |

分子量 |

334.45 |

同義語 |

5,6-Dihydro-5,6-dihydroxyretinoic Acid; (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)

![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)